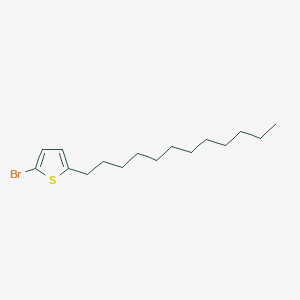
1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester, also known as ethyl 2-(4-benzoyl-1H-pyrrol-2-yl)acetate, is an organic compound that contains a pyrrole moiety, a benzoyl group, and an ethyl ester group . It is an intermediate in the synthesis of rac Ketorolac 6-Benzoyl Isomer .
Synthesis Analysis
The synthesis of pyrroles has been extensively studied. The Paal-Knorr Pyrrole Synthesis is a common method, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to pyrroles , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Molecular Structure Analysis
The molecular formula of 1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester is C15H15NO3 . Its molecular weight is 257.28 g/mol . The compound has a pyrrole ring, a benzoyl group, and an ethyl ester group .Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions. For instance, pyrrole can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 462.0±45.0 °C and a predicted density of 1.18±0.1 g/cm3 . Its pKa is predicted to be -6.79±0.70 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester is involved in various chemical synthesis processes. It reacts with aniline or p-toluidine yielding 2-pyrrolones, which are synthesized by adding the corresponding anilines to the pyrrol-2,3-diones. These reactions demonstrate its utility in creating complex organic compounds and heterocycles (Kollenz et al., 1976).
Biological Interest and Effects
The isomeric benzoylpyrrole-3-acetic acids were synthesized due to the known biological interest of analogous pyrrole-1- and pyrrole-2-acetic acids. These compounds have shown promising results as protective agents against oxygen toxicity, particularly in their role as hydroxyl radical scavengers (Demopoulos et al., 1990).
Applications in Materials Science
In materials science, derivatives of 1H-pyrrol-3-yl acetic acid, which include 1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester, have been synthesized and characterized. These materials show potential in applications like ionoselective or enantioselective properties, which are essential in the development of smart materials and sensors (Ho-Hoang et al., 1996).
Pharmacological Profile
The compound has been part of the synthesis of benzodiazepin-carboxylic acids, which have been studied for their analgesic, antiinflammatory, and neuropsychobehavioural effects. This suggests its potential indirect application in pharmacology and drug development (Massa et al., 1989).
Eigenschaften
IUPAC Name |
ethyl 2-(4-benzoyl-1H-pyrrol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-19-14(17)9-13-8-12(10-16-13)15(18)11-6-4-3-5-7-11/h3-8,10,16H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWXCPLBJHVERP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CN1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569283 |
Source


|
| Record name | Ethyl (4-benzoyl-1H-pyrrol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester | |
CAS RN |
141054-42-4 |
Source


|
| Record name | Ethyl (4-benzoyl-1H-pyrrol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














